molecular formula C16H19FN2O5 B3268737 Unii-NP9DH3ybd4 CAS No. 496031-56-2

Unii-NP9DH3ybd4

Cat. No.: B3268737
CAS No.: 496031-56-2
M. Wt: 338.33 g/mol
InChI Key: OSTZSWLRJGLQOS-CYBMUJFWSA-N
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Description

The compound identified by UNII “NP9DH3ybd4” is a chemical substance with the molecular formula C16H19FN2O5 . It is generated by the Global Substance Registration System (GSRS) of the Food and Drug Administration (FDA) . The UNII is an alphanumeric identifier linked to a substance’s molecular structure or descriptive information .

Mechanism of Action

Target of Action

Linezolid impurity K, also known as Unii-NP9DH3ybd4 or this compound, primarily targets the 23S ribosomal RNA of the 50S subunit in bacteria . This target plays a crucial role in bacterial protein synthesis, making it a key point of action for the compound .

Mode of Action

Linezolid impurity K exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis . More specifically, it binds to the 23S ribosomal RNA of the 50S subunit . This binding prevents the formation of the 70S initiation complex, which is essential for bacterial reproduction .

Biochemical Pathways

The primary biochemical pathway affected by Linezolid impurity K is the bacterial protein synthesis pathway . By inhibiting the formation of the 70S initiation complex, the compound disrupts the protein synthesis process, leading to bacteriostatic effects against both enterococci and staphylococci and bactericidal effects against most isolates of streptococci .

Pharmacokinetics

Linezolid impurity K exhibits similar pharmacokinetic properties to Linezolid . It is mainly cleared by non-renal clearance to two metabolites and renal clearance of the parent compound . Approximately 50% of an administered dose appears in the urine as the two major metabolites, and approximately 35% appears as the parent drug .

Result of Action

The primary result of Linezolid impurity K’s action is the inhibition of bacterial growth and reproduction . This is achieved by disrupting the protein synthesis process, which is essential for bacterial survival and proliferation . The compound’s action is primarily bacteriostatic against both enterococci and staphylococci and bactericidal against most isolates of streptococci .

Action Environment

The action of Linezolid impurity K can be influenced by various environmental factors. For instance, degradation studies for linezolid show lability to acids, alkalis, and oxidation, while the API seems to be relatively stable to water, thermal, and photo degradation . Furthermore, the horizontal transfer of linezolid resistance genes at the human-animal-environment interfaces has been observed, indicating that environmental factors can influence the compound’s action, efficacy, and stability .

Properties

IUPAC Name

[(5R)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O5/c1-11(20)23-10-13-9-19(16(21)24-13)12-2-3-15(14(17)8-12)18-4-6-22-7-5-18/h2-3,8,13H,4-7,9-10H2,1H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTZSWLRJGLQOS-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496031-56-2
Record name 2-Oxazolidinone, 5-((acetyloxy)methyl)-3-(3-fluoro-4-(4-morpholinyl)phenyl)-, (5R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0496031562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-OXAZOLIDINONE, 5-((ACETYLOXY)METHYL)-3-(3-FLUORO-4-(4-MORPHOLINYL)PHENYL)-, (5R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP9DH3YBD4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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